6-Methoxy-3-methylpyridin-2-amine
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Overview
Description
6-Methoxy-3-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methylpyridin-2-amine can be achieved through several methods. One common method involves the reaction of 2-methyl-3-pyridinamine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with methoxyboronic acid in the presence of a palladium catalyst and a base . This method is favored for its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
6-Methoxy-3-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methylpyridin-3-amine: Similar structure but different position of the methoxy and methyl groups.
2-Amino-3-methylpyridine: Lacks the methoxy group, which affects its chemical properties and reactivity.
6-Methoxypyridin-3-amine: Similar but lacks the methyl group, leading to different biological activities .
Uniqueness
6-Methoxy-3-methylpyridin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-methoxy-3-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIQKBHKHOJGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743206 |
Source
|
Record name | 6-Methoxy-3-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260663-81-7 |
Source
|
Record name | 6-Methoxy-3-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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